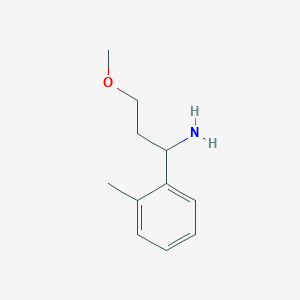
(R)-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 3-(5-fluoro-2-methylphenyl)propan-1-one.
Reduction: Formation of 3-amino-3-(5-fluoro-2-methylphenyl)propan-1-amine.
Substitution: Formation of 3-amino-3-(5-methoxy-2-methylphenyl)propan-1-OL.
Scientific Research Applications
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-3-Amino-3-(4-fluoro-2-methylphenyl)propan-1-OL hydrochloride
- ®-3-Amino-3-(5-chloro-2-methylphenyl)propan-1-OL hydrochloride
- ®-3-Amino-3-(5-bromo-2-methylphenyl)propan-1-OL hydrochloride
Uniqueness
®-3-Amino-3-(5-fluoro-2-methylphenyl)propan-1-OL hydrochloride is unique due to the presence of the fluoro group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C10H15ClFNO |
|---|---|
Molecular Weight |
219.68 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-fluoro-2-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c1-7-2-3-8(11)6-9(7)10(12)4-5-13;/h2-3,6,10,13H,4-5,12H2,1H3;1H/t10-;/m1./s1 |
InChI Key |
WTBBOHWFRAEYJG-HNCPQSOCSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](CCO)N.Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CCO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



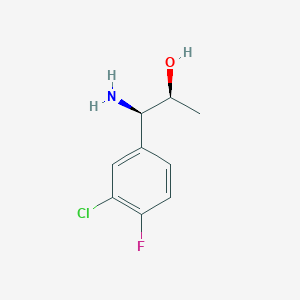

![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
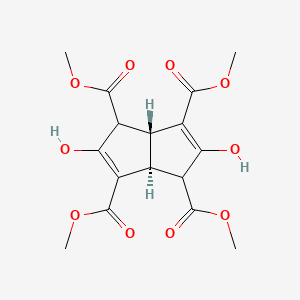
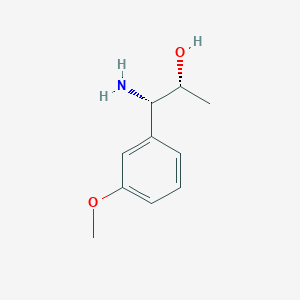
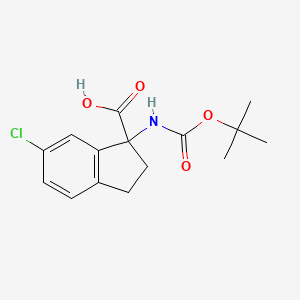

![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)


![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)
